molecular formula C13H14BrFN2O B572735 3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one CAS No. 1272755-90-4

3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Cat. No.: B572735
CAS No.: 1272755-90-4
M. Wt: 313.17
InChI Key: MIBWGOVZKOZNBP-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[44]nonan-2-one is a spirocyclic compound that features a unique structural motif Spirocyclic compounds are characterized by having two rings that share a single atom, which in this case is a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one typically involves the formation of the spirocyclic core followed by the introduction of the bromo and fluoro substituents. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone for halogen exchange.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its spirocyclic structure which can enhance binding affinity and selectivity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The bromo and fluoro substituents can enhance its binding affinity through halogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one
  • 3-(4-Bromo-2-chlorophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Uniqueness

3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one is unique due to the specific combination of bromo and fluoro substituents, which can influence its chemical reactivity and biological activity. The presence of both halogens can enhance its potential as a pharmacophore by providing multiple points of interaction with biological targets.

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrFN2O/c14-8-3-4-9(10(15)7-8)11-12(18)17-13(16-11)5-1-2-6-13/h3-4,7,11,16H,1-2,5-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBWGOVZKOZNBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC(C(=O)N2)C3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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